Cas no 131770-98-4 (Glycine, n-(2-fluorophenyl)-, methyl ester)

Technical Introduction: Glycine, N-(2-fluorophenyl)-, methyl ester Glycine, N-(2-fluorophenyl)-, methyl ester is a fluorinated amino acid derivative with potential applications in pharmaceutical and organic synthesis. The incorporation of a 2-fluorophenyl group enhances its utility as a building block for bioactive compounds, while the methyl ester moiety improves solubility and reactivity in esterification or amidation reactions. This compound is particularly valuable in medicinal chemistry for designing peptide mimetics or enzyme inhibitors due to its structural versatility. Its fluorinated aromatic ring may contribute to enhanced metabolic stability and binding affinity in target molecules. Suitable for controlled reactions, it offers a balance of reactivity and stability for specialized synthetic pathways.
Glycine, n-(2-fluorophenyl)-, methyl ester structure
131770-98-4 structure
Product name:Glycine, n-(2-fluorophenyl)-, methyl ester
CAS No:131770-98-4
MF:C9H10NO2F
Molecular Weight:183.18
CID:3160632
PubChem ID:18793970

Glycine, n-(2-fluorophenyl)-, methyl ester 化学的及び物理的性質

名前と識別子

    • Glycine, n-(2-fluorophenyl)-, methyl ester
    • 131770-98-4
    • AKOS000259502
    • F79666
    • methyl 2-(2-fluoroanilino)acetate
    • N-(2-Fluorophenyl)glycinemethylester
    • methyl 2-[(2-fluorophenyl)amino]acetate
    • EN300-6511218
    • N-(2-Fluorophenyl)glycine methyl ester
    • GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER
    • SCHEMBL9779941
    • インチ: InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3
    • InChIKey: MUNRWEUXGOKCEN-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 183.06955672Da
  • 同位素质量: 183.06955672Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 1.9

Glycine, n-(2-fluorophenyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6511218-0.05g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
0.05g
$216.0 2023-05-31
Aaron
AR00HTA9-250mg
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER
131770-98-4 97%
250mg
$128.00 2025-02-11
Aaron
AR00HTA9-500mg
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER
131770-98-4 97%
500mg
$188.00 2025-02-11
1PlusChem
1P00HT1X-1g
GLYCINE, N-(2-FLUOROPHENYL)-, METHYL ESTER
131770-98-4 97%
1g
$249.00 2023-12-22
Apollo Scientific
PC909785-1g
Methyl 2-(2-fluoroanilino)acetate
131770-98-4 95%
1g
£435.00 2023-08-31
Enamine
EN300-6511218-0.1g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
0.1g
$226.0 2023-05-31
Enamine
EN300-6511218-0.25g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
0.25g
$235.0 2023-05-31
Enamine
EN300-6511218-10.0g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
10g
$1101.0 2023-05-31
Enamine
EN300-6511218-5.0g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
5g
$743.0 2023-05-31
Enamine
EN300-6511218-1.0g
methyl 2-[(2-fluorophenyl)amino]acetate
131770-98-4
1g
$256.0 2023-05-31

Glycine, n-(2-fluorophenyl)-, methyl ester 関連文献

Glycine, n-(2-fluorophenyl)-, methyl esterに関する追加情報

Glycine, n-(2-fluorophenyl)-, methyl ester (CAS No. 131770-98-4): A Comprehensive Overview in Modern Chemical Biology

Glycine, n-(2-fluorophenyl)-, methyl ester, identified by the chemical compound code CAS No. 131770-98-4, is a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, featuring a fluorinated aromatic ring and an ester functional group, has garnered considerable attention due to its unique structural and pharmacological properties. The presence of the 2-fluorophenyl moiety introduces a level of electronic and steric modulation that makes it a valuable scaffold for designing novel bioactive molecules.

The synthesis and application of Glycine, n-(2-fluorophenyl)-, methyl ester have been extensively explored in recent years, particularly in the context of drug discovery and development. The fluorine atom in the phenyl ring enhances the metabolic stability of the molecule, a critical factor in pharmaceutical design. This attribute allows for prolonged biological activity and improved bioavailability, which are essential for effective therapeutic intervention.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, researchers have leveraged its structural framework to develop inhibitors targeting various enzymatic pathways. These inhibitors hold promise in treating a range of diseases, including cancer and inflammatory disorders. The n-(2-fluorophenyl) group serves as a key pharmacophore, interacting with biological targets in a manner that modulates their function.

In the field of medicinal chemistry, Glycine, n-(2-fluorophenyl)-, methyl ester has been used to create derivatives with enhanced binding affinity and selectivity. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions with biological targets has been exploited to fine-tune the pharmacokinetic properties of drug candidates. This has led to the development of more potent and selective therapeutic agents.

The role of this compound in computational chemistry and molecular modeling has also been noteworthy. Its well-defined structure allows for accurate simulations and predictions of its behavior in biological systems. These computational studies have provided insights into its interactions with proteins and other biomolecules, aiding in the rational design of next-generation drugs.

Moreover, Glycine, n-(2-fluorophenyl)-, methyl ester has found applications in agrochemical research. The unique combination of fluorine and aromatic functionalities makes it a suitable candidate for developing novel pesticides and herbicides. These compounds exhibit improved efficacy against resistant strains of pests while maintaining environmental safety.

The industrial production of Glycine, n-(2-fluorophenyl)-, methyl ester has also seen advancements in recent years. Efficient synthetic routes have been developed to ensure high yields and purity levels. These improvements have made the compound more accessible for research purposes, fostering further innovation in chemical biology.

Future research directions for this compound include exploring its potential in nanotechnology and material science. The ability to functionalize its structure with various groups opens up possibilities for creating advanced materials with tailored properties. These materials could find applications in electronics, coatings, and other high-tech industries.

In conclusion, Glycine, n-(2-fluorophenyl)-, methyl ester (CAS No. 131770-98-4) is a versatile molecule with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery, agrochemical development, and advanced material synthesis. As research continues to uncover new applications for this compound, its importance in modern chemical biology is set to grow even further.

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